6-Methoxy-1,4-dihydronaphthalene-2-carboxylic acid
Overview
Description
6-Methoxy-1,4-dihydronaphthalene-2-carboxylic acid is a chemical compound with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol . It belongs to the class of naphthalene derivatives and has gained attention in scientific research due to its potential biological activity and various applications in different fields.
Preparation Methods
The synthesis of 6-Methoxy-1,4-dihydronaphthalene-2-carboxylic acid involves several steps. One common method includes the cyclization of a suitable precursor in the presence of a catalyst. For instance, cyclization can be accomplished by warming a toluene solution of the substrate with 1,2-ethanediol and catalytic para-toluenesulfonic acid at 80°C . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Methoxy-1,4-dihydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalene derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Methoxy-1,4-dihydronaphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Methoxy-1,4-dihydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects by modulating enzyme activities and signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
6-Methoxy-1,4-dihydronaphthalene-2-carboxylic acid can be compared with other similar compounds, such as:
6-Methoxy-3,4-dihydro-2(1H)-naphthalenone: This compound has a similar structure but differs in its functional groups and reactivity.
5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Another related compound with additional methoxy groups, which may influence its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities.
Properties
IUPAC Name |
6-methoxy-1,4-dihydronaphthalene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h3-5,7H,2,6H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHBWRSHOIMMSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(=CC2)C(=O)O)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001226374 | |
Record name | 1,4-Dihydro-6-methoxy-2-naphthalenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001226374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70335-57-8 | |
Record name | 1,4-Dihydro-6-methoxy-2-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70335-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dihydro-6-methoxy-2-naphthalenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001226374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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